![molecular formula C21H12N2O2 B6141670 dibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B6141670.png)

dibenzo[a,c]phenazine-11-carboxylic acid

Übersicht

Beschreibung

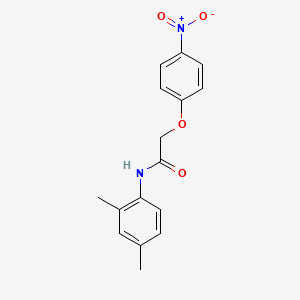

Dibenzo[a,c]phenazine-11-carboxylic acid is a chemical compound with the molecular formula C21H12N2O2 . It has an average mass of 324.332 Da and a monoisotopic mass of 324.089874 Da .

Synthesis Analysis

The synthesis of phenazines, which includes dibenzo[a,c]phenazine-11-carboxylic acid, involves several general approaches. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis

The molecular structure of dibenzo[a,c]phenazine-11-carboxylic acid is complex, with a total of 21 hydrogen atoms, 25 carbon atoms, 3 nitrogen atoms, and 1 oxygen atom . The structure data file for this compound is available for download and can be imported to most chemistry software for further analysis .Physical And Chemical Properties Analysis

Dibenzo[a,c]phenazine-11-carboxylic acid has a molecular formula of C21H12N2O2, an average mass of 324.332 Da, and a monoisotopic mass of 324.089874 Da .Wissenschaftliche Forschungsanwendungen

Liquid Crystalline Esters of Dibenzophenazines Dibenzophenazines have been synthesized and studied for their liquid crystalline behavior. Ester derivatives of dibenzo[a,c]phenazine-11-carboxylic acid show a broad range of columnar hexagonal phases, indicating their potential as materials for display technologies or other applications requiring ordered molecular structures. Variations in the structure, such as chain length and branching, have demonstrated effects on transition temperatures, providing insights into molecular design for specific applications Bozek et al., 2015.

Gelling and Fluorescent Mesogens Dibenzophenazine and diphenylquinoxaline carboxylic derivatives exhibit not only mesomorphic properties but also possess gelling abilities and fluorescence. Particularly, the phenazine acid and its ester exhibit distinct mesophases, with the acid phenazine derivative forming a hexagonal superstructure. Their gelling and fluorescent properties suggest applications in the development of functional materials for sensors, organic electronics, or other photonic devices Szydłowska et al., 2013.

Supramolecular Nanostructures from V-Shaped Amphiphilic Molecules Molecules incorporating dibenzo[a,c]phenazine and phenyl groups exhibit self-assembling behavior, forming supramolecular aggregates in bulk and aqueous solutions. The presence of carboxyl or butoxy carbonyl groups at the 11 position of dibenzo[a,c]phenazine significantly influences the self-organization, leading to structures like hexagonal perforated lamellar structures and nanofibers. This indicates the potential of dibenzo[a,c]phenazine derivatives in nanotechnology, particularly in the formation of nanostructures for various applications Xu et al., 2017.

Organic Electronics and Sensing Applications

Dibenzophenazine Derivatives as Photosensitizers Dibenzo[a,c]phenazine derivatives have been reported as effective photosensitizers for photoinitiators, indicating their utility in photopolymerizations. The study showcases their efficiency in initiating polymerization under UV and visible light, suggesting their use in coatings, printing inks, and other materials requiring controlled polymerization processes Bulut et al., 2011.

Fluorinated Dibenzo[a,c]phenazine Derivatives for Electrochromic Devices Synthesized fluorinated dibenzo[a,c]phenazine derivatives show promise in the development of electrochromic devices. The incorporation of fluorodibenzo[a,c]phenazine with electron-rich units enhances their applicability in devices that change color in response to electrical stimulation, hinting at their potential in smart windows, displays, or other electrochromic applications Hacioglu et al., 2022.

Surface Modification and Environmental Sensing

ITO Surface Modification with Dibenzo[a,c]phenazine-based Molecules Indium tin oxide (ITO) surfaces have been characterized and enhanced using self-assembled monolayers (SAMs) incorporating dibenzo[a,c]phenazine-11-carboxylic acid. This approach aims to improve charge injection and interface compatibility, suggesting applications in the enhancement of organic semiconductor devices Havare, 2020.

Fluorescent Probe for Environmental Monitoring A novel dibenzo[a,c]phenazine-based fluorescent probe has been developed for the selective detection of thiophenols, demonstrating fast response and high selectivity. Its successful application in environmental water testing underscores its potential as a tool for monitoring water quality and detecting pollutants Guo et al., 2022.

Wirkmechanismus

Target of Action

Phenazine derivatives are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .

Mode of Action

It’s known that phenazines can exhibit their antibacterial and antifungal activities via reactive oxygen species (ros)-mediated apoptotic death .

Biochemical Pathways

Phenazine derivatives are known to interact with various biochemical pathways due to their wide spectrum of biological activities .

Result of Action

It’s known that phenazines can induce ros-mediated apoptotic death in microbial cells .

Action Environment

It’s known that the liquid crystalline behavior of certain phenazine derivatives can be influenced by the ester groups in the compounds .

Eigenschaften

IUPAC Name |

phenanthro[9,10-b]quinoxaline-11-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O2/c24-21(25)12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYOJVPZLZHDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)O)N=C24 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[a,c]phenazine-11-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)

![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B6141604.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B6141605.png)

![N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B6141612.png)

![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)

![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)

![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)

![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)